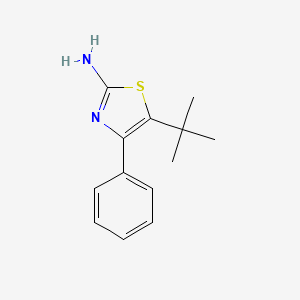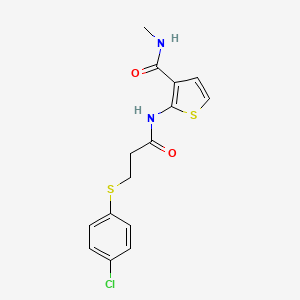![molecular formula C15H17N3O3S2 B2795324 2-[(4-Aminophenyl)thio]-N-[4-(aminosulfonyl)-phenyl]propanamide CAS No. 913241-96-0](/img/structure/B2795324.png)
2-[(4-Aminophenyl)thio]-N-[4-(aminosulfonyl)-phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Herbicidal Activity
Research has shown that certain α-phenylsulfonyl alkanamides, which share structural similarities with 2-[(4-Aminophenyl)thio]-N-[4-(aminosulfonyl)-phenyl]propanamide, exhibit significant herbicidal activities. These compounds were tested under paddy conditions and demonstrated high efficacy against paddy weeds without adversely affecting rice plants, indicating their potential as selective herbicides (H. Omokawa, N. Ichizen, Shigeru Tabogami, T. Takematsu, 1985).
Antibacterial and Antifungal Applications
Several studies have synthesized derivatives of aminophenyl and aminosulfonylphenyl propanamides, demonstrating their potent antibacterial and antifungal activities. These compounds were effective against various microbial strains, suggesting their utility in developing new antimicrobial agents. Notably, novel thiazole, pyridone, and pyrazole derivatives bearing a sulfonamide moiety showed promising results as antimicrobial agents, indicating the chemical versatility and therapeutic potential of these compounds (E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014).
Anticancer Activity
Compounds related to 2-[(4-Aminophenyl)thio]-N-[4-(aminosulfonyl)-phenyl]propanamide have been evaluated for their anticancer properties. Derivatives such as methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates have shown potent antiproliferative effects against various cancer cell lines, including human HCT-116 and MCF-7, highlighting their potential in cancer therapy (S. E. El Rayes, A. Aboelmagd, M. Gomaa, I. Ali, Walid Fathalla, F. Pottoo, F. Khan, 2019).
Enzyme Inhibition
Research into the enzyme inhibitory properties of sulfonamide derivatives has revealed their potential in treating conditions like glaucoma. Novel sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold have shown strong affinities towards carbonic anhydrase isozymes, which are crucial for intraocular pressure regulation. These findings underscore the therapeutic applications of these compounds in managing eye diseases (A. Casini, A. Scozzafava, F. Mincione, L. Menabuoni, C. Supuran, 2002).
Fluorescence Signaling
A study developed a fluorescence signaling probe based on 2-(2-aminophenyl)benzothiazole for the selective detection of thiophenol, a toxic chemical species. This probe's signaling mechanism, involving the thiol-induced cleavage of sulfonamide linkage, highlights the compound's application in environmental monitoring and toxicology (Myung Gil Choi, M. Cho, H. Ryu, Jongin Hong, Suk-Kyu Chang, 2017).
Propiedades
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-10(22-13-6-2-11(16)3-7-13)15(19)18-12-4-8-14(9-5-12)23(17,20)21/h2-10H,16H2,1H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJJOKMPVQJHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Phenylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2795243.png)
![3-(2-chloro-6-fluorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2795245.png)
![N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2795247.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-2-carboxamide](/img/structure/B2795248.png)


![(E)-N-[[4-(1,1-Difluoroethyl)oxan-4-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2795253.png)
![2-({3-[(1-Oxido-2-pyridiniumyl)sulfanyl]-2-oxopropyl}sulfanyl)-1-pyridiniumolate](/img/structure/B2795256.png)
![Benzo[d]thiazol-6-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2795257.png)

![(5R,8S)-N-(4-chlorobenzyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2795261.png)

